molecular formula C22H16ClNOS B2917594 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline CAS No. 339013-19-3

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline

Cat. No.: B2917594
CAS No.: 339013-19-3
M. Wt: 377.89
InChI Key: MIWSKZWJOMIWPZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as quinoline-chalcone hybrids, have been found to play an important role in medicinal chemistry, especially in the identification and development of potential anticancer agents .

Mode of Action

It’s worth noting that compounds with similar structures have shown promising antifungal activity against various pathogenic strains of fungi . This suggests that the compound may interact with its targets to disrupt essential biological processes in these organisms.

Biochemical Pathways

Given the compound’s potential antifungal activity , it may interfere with the biochemical pathways essential for the survival and proliferation of fungi.

Result of Action

Similar compounds have shown significant antifungal activity , suggesting that this compound may also exert its effects by inhibiting the growth of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base, followed by cyclization with an appropriate reagent to form the quinoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated and nucleophilically substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline stands out due to its unique combination of a quinoline core with chlorophenyl and methoxyphenyl sulfanyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWSKZWJOMIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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